molecular formula C20H26N2O4 B2988385 N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2198354-82-2

N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No. B2988385
CAS RN: 2198354-82-2
M. Wt: 358.438
InChI Key: UOKYMWSAZYCNOF-UHFFFAOYSA-N
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Description

“N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes an oxolane (tetrahydrofuran) group, a carbonyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring attached to a phenyl group via a carbonyl group. An oxolane group is also attached to the piperidine ring . The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition. The piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the carbonyl group and the secondary amine in the piperidine ring would influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Piperidine derivatives are found in many pharmaceuticals and can have a variety of biological activities . The exact activity would depend on the specific interactions of the compound with biological targets.

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. The synthesis could also be optimized, and different analogs could be synthesized to explore structure-activity relationships .

properties

IUPAC Name

N-[[4-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-2-19(23)21-13-15-3-5-16(6-4-15)20(24)22-10-7-17(8-11-22)26-18-9-12-25-14-18/h2-6,17-18H,1,7-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKYMWSAZYCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

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